Product packaging for Hexyl 2S-methylbutyrate(Cat. No.:CAS No. 144831-67-4)

Hexyl 2S-methylbutyrate

Cat. No.: B1147895
CAS No.: 144831-67-4
M. Wt: 186.29
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Description

Contextual Significance in Organic Chemistry Research

Hexyl 2-methylbutyrate (B1264701), also known as hexyl 2-methylbutanoate, is an ester that holds a significant position in organic chemistry, particularly in the study of chirality and its impact on molecular properties. nih.govchemicalbook.com As a chiral molecule, it exists as two enantiomers, (R)- and (S)-hexyl 2-methylbutyrate, which are non-superimposable mirror images of each other. The synthesis and analysis of such chiral esters are fundamental to advancing the understanding of stereochemistry and asymmetric synthesis. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgjst.go.jp

The compound serves as a model for investigating the influence of stereoisomerism on physical, chemical, and biological properties. acs.org Its synthesis often involves the esterification of n-hexanol with 2-methylbutanoic acid, a reaction that can be catalyzed to favor the formation of a specific enantiomer, a key area of research in modern organic synthesis. chemicalbook.com

Research Landscape and Emerging Trends Pertaining to the Compound

The research landscape for hexyl 2-methylbutyrate is expanding, driven by its applications in various industries. Initially recognized for its pleasant, fruity aroma, its primary research focus has been within the flavor and fragrance industry. chemicalbull.comthegoodscentscompany.comulprospector.com It is a valued component in the creation of apple, pear, and tropical fruit scents. chemicalbull.comthegoodscentscompany.comulprospector.com

Emerging trends indicate a growing interest in the biosynthesis of hexyl 2-methylbutyrate and other volatile esters in fruits. frontiersin.orgresearchgate.net Researchers are investigating the enzymatic pathways and genetic factors that lead to the production of these compounds in plants like apples and peppers. frontiersin.orgresearchgate.net This research has implications for agriculture and food science, potentially enabling the enhancement of natural flavors in fruits.

Another significant trend is the exploration of its role as a semiochemical. For instance, it has been identified as a volatile compound emitted by plants in response to herbivory, suggesting a role in plant-insect interactions.

Scope and Focused Research Areas of the Compound

The research on hexyl 2-methylbutyrate is concentrated in several key areas:

Flavor and Fragrance Chemistry: A primary focus remains on its organoleptic properties. sigmaaldrich.comflavscents.comhmdb.ca Research in this area involves sensory analysis to characterize its aroma profile, which is often described as green, waxy, fruity, with apple and banana nuances. chemicalbook.com

Natural Occurrence and Biosynthesis: The identification and quantification of hexyl 2-methylbutyrate in various natural sources, such as fruits and essential oils, is an active area of investigation. thegoodscentscompany.comflavscents.comresearchgate.netmdpi.com Studies on apple and pepper varieties have highlighted its contribution to their characteristic aromas. frontiersin.orgresearchgate.net

Synthetic Methodologies: The development of efficient and stereoselective methods for synthesizing chiral esters like hexyl 2-methylbutyrate is a continuous pursuit in organic chemistry. organic-chemistry.orgorganic-chemistry.orgacs.orgjst.go.jp This includes enzymatic and catalytic approaches to achieve high enantiomeric purity. organic-chemistry.org

Analytical Chemistry: The development of analytical techniques for the detection and quantification of hexyl 2-methylbutyrate in complex matrices is crucial for quality control in the food and fragrance industries, as well as for research into its natural occurrence. nist.gov

Physicochemical Properties of Hexyl 2-Methylbutyrate

PropertyValueSource
Molecular FormulaC11H22O2 nih.govnist.gov
Molecular Weight186.29 g/mol nih.govindiamart.com
AppearanceColorless liquid nih.gov
OdorStrong, green, fruity, apple-like chemicalbook.comulprospector.comsigmaaldrich.com
Boiling Point217-219 °C chemicalbook.comsigmaaldrich.com
Density0.857 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.4185 chemicalbook.com
SolubilityInsoluble in water; soluble in alcohol flavscents.com

Spectroscopic Data

TechniqueDataSource
1H NMRResonances for two methyl groups, one as a triplet at δ 0.84 (J = 7.4 Hz) and the other as a doublet at δ 1.07 (J = 7.0 Hz), along with several aliphatic signals. researchgate.net
13C NMRData available. nih.gov
Mass Spectrometry (GC-MS)Data available. nist.govnih.gov
IR SpectroscopyPresence of an ester carbonyl group at 1732 cm⁻¹. researchgate.net

Properties

CAS No.

144831-67-4

Molecular Formula

C11H22O2

Molecular Weight

186.29

Purity

95% min.

Synonyms

Hexyl 2S-methylbutyrate

Origin of Product

United States

Natural Abundance and Distribution Profiles of Hexyl 2s Methylbutyrate

Occurrence and Metabolome Characterization in Plant Species

Pome Fruits (e.g., Malus domestica, Pyrus communis)

Hexyl 2-methylbutyrate (B1264701) is a well-documented volatile compound in pome fruits, particularly in apples (Malus domestica) and pears (Pyrus communis).

In 'Orin' apples, the concentration of hexyl 2-methylbutyrate increases significantly during ripening, reaching a high of 8164.16 µg/kg of fresh weight at 180 days after full bloom. mdpi.com This suggests that the compound is a key contributor to the characteristic fruity aroma of the fully ripe apple. mdpi.com Similarly, in 'Honeycrisp' apples, hexyl 2-methylbutyrate is identified as one of the most potent odor compounds, responsible for the strong fruity note. researchgate.netnih.gov Studies on 'Golden Delicious' apples also list hexyl 2-methylbutyrate as one of the identified volatile esters. scielo.org.mx Further research on apples from the Rosaceae family has found that hexyl 2-methylbutyrate is one of the volatile compounds with the largest gas chromatography area, indicating its significant presence. nih.gov

Table 1: Concentration of Hexyl 2-Methylbutyrate in Pome Fruits

Fruit Cultivar Concentration (µg/kg FW) Ripening Stage
Apple (Malus domestica) 'Orin' 8.83 60 DAFB*
Apple (Malus domestica) 'Orin' 8164.16 180 DAFB*

*DAFB: Days After Full Bloom

Stone Fruits (e.g., Prunus armeniaca)

Research on the volatile compounds of 14 major apricot (Prunus armeniaca) cultivars from the Xinjiang region of China identified hexyl 2-methylbutanoate as one of the many esters contributing to their aroma profiles. researchgate.net Another study on apricot cultivars also listed hexyl 2-methylbutyrate among the identified aroma volatiles. ashs.org

Viticultural Products (Vitis vinifera)

In the realm of viticultural products, studies on wines made from Vitis vinifera grapes have identified various esters that contribute to the wine's bouquet. While direct mentions of hexyl 2-methylbutyrate are less common, the presence of related compounds like ethyl 2-methylbutyrate is noted. oeno-one.euresearchgate.net This suggests that the metabolic pathways for producing branched-chain esters are active in grapes and are influenced by factors such as carbon dioxide levels during growth. researchgate.net The volatile composition of wines is complex, with numerous esters contributing to the final aroma, and these can vary significantly between different grape cultivars. journals.ac.za

Capsicum Species Varieties

Hexyl 2-methylbutyrate is a significant aroma compound in various Capsicum species. In Capsicum frutescens cultivars from Colombia, isohexyl 2-methylbutyrate was identified as a major volatile compound in 'Cesari amarillo' and 'Cesari morado' varieties. tandfonline.com In a study of Capsicum annuum var. glabriusculum (chiltepin), hexyl 2-methylbutanoate was found in high levels, particularly during the green stage of the fruit. researchgate.net

Further research into Brazilian Capsicum chinense varieties revealed that hexyl 2-methylbutanoate was present in higher amounts in the 'BRS Seriema' variety, contributing a fruity and pepper-like aroma. scielo.br It was also detected in the 'CNPH 4080' variety. scielo.br Integrative analysis of the metabolome and transcriptome of pepper fruit has shown that esters like hexyl 2-methylbutyrate are key aroma compounds in C. chinense, contributing to their characteristic fruity aromas. nih.govmdpi.com

Table 2: Presence of Hexyl 2-Methylbutyrate in Capsicum Species

Species Cultivar Compound Relative Abundance/Note
Capsicum frutescens 'Cesari amarillo' Isohexyl 2-methylbutyrate Major compound
Capsicum frutescens 'Cesari morado' Isohexyl 2-methylbutyrate Major compound
Capsicum annuum var. glabriusculum Chiltepin Hexyl 2-methylbutanoate High levels in green stage
Capsicum chinense 'BRS Seriema' Hexyl 2-methylbutanoate Higher amount, fruity/pepper aroma
Capsicum chinense 'CNPH 4080' Hexyl 2-methylbutanoate Present

Heracleum Species Essential Oil Composition (e.g., H. persicum, H. mantegazzianum)

The essential oils of several Heracleum species are rich in hexyl 2-methylbutyrate. In a study of 17 wild populations of Heracleum persicum from Iran, hexyl 2-methyl butyrate (B1204436) was a major component of the fruit essential oil, with concentrations ranging from 4.8% to 11.9%. tandfonline.com Another study on Iranian H. persicum found hexyl-2-methylbutyrate at a concentration of 8.64% in the essential oil from the Amin Abbad population. mdpi.com Other analyses of H. persicum essential oil have reported varying concentrations of hexyl 2-methylbutanoate, including 5.89%, 8.24%, and 5.7%. unirioja.esscielo.brtsijournals.com

In the invasive species Heracleum mantegazzianum (giant hogweed), hexyl 2-methylbutyrate is also a dominant compound in its essential oil. One study reported a concentration of 10.7% for hexyl 2-methylbutyrate. mdpi.comresearchgate.net Other research on the essential oil of H. mantegazzianum fruits identified n-hexyl-2-methylbutanoate as a main compound, with concentrations of 10.84% and 10.61% in different analyses. nih.govresearchgate.net

Table 3: Concentration of Hexyl 2-Methylbutyrate in Heracleum Species Essential Oil

Species Plant Part Concentration (%)
Heracleum persicum Fruit 4.8 - 11.9
Heracleum persicum Seed 5.89
Heracleum persicum Seed 8.24
Heracleum persicum Seed 5.7
Heracleum mantegazzianum Aerial Parts 10.7
Heracleum mantegazzianum Fruit 10.84
Heracleum mantegazzianum Seed 10.61

Salvia Species Essential Oil Composition (e.g., S. macrosiphon)

Within the Salvia genus, hexyl 2-methylbutyrate has been identified in the essential oil of Salvia macrosiphon. One study reported that the major components of the essential oil from a sample collected in the Fars province of Iran were linalool (B1675412), hexyl isovalerate, and hexyl 2-methylbutyrate (10.64%). jbclinpharm.org Another analysis of S. macrosiphon essential oil from Iran also identified hexyl 2-methyl butyrate as a main compound in the flowers, with a concentration of 5.16%. researchgate.net However, the chemical composition of S. macrosiphon essential oil can vary significantly depending on the geographical origin and the part of the plant analyzed. For instance, another study on S. macrosiphon from Kerman, Iran, identified linalool as the most abundant compound, without mentioning hexyl 2-methylbutyrate. biotechrep.ir Similarly, another analysis found butyl benzoate (B1203000) to be the main constituent. yums.ac.ir

Other Botanical Sources

Beyond its well-known presence in apples and strawberries, Hexyl 2-methylbutyrate has been identified in a diverse range of other botanical sources. For instance, it is a component of the essential oil of Heracleum persicum (Persian hogweed), where its concentration can vary significantly among different populations. mdpi.com In a study of Iranian H. persicum, the content of hexyl 2-methylbutyrate in the essential oil ranged from 4.81% to 8.64%. mdpi.com This compound has also been reported in Cleistopholis patens, a plant species native to Africa, and Aloysia citrodora (lemon verbena). nih.gov The fruit of Heracleum sosnowskyi (Sosnowsky's hogweed) also contains hexyl 2-methylbutyrate as one of its principal volatile compounds. nih.gov Furthermore, it has been detected in the oil of Spanish spike lavender (Lavandula latifolia) at a concentration of 0.42% and in the oil of Moroccan lemon verbena at 0.3%. flavscents.com Other reported occurrences include sweet cherry, nectarine, plum, and quince. flavscents.com

Biosynthetic Origins and Metabolic Precursors

The formation of Hexyl 2-methylbutyrate in plants is a complex process involving several metabolic pathways, primarily deriving its acyl group from amino acid metabolism and its hexyl group from fatty acid metabolism.

Amino Acid Metabolism Pathways (e.g., Isoleucine Derivation)

The 2-methylbutyrate moiety of Hexyl 2-methylbutyrate originates from the catabolism of the branched-chain amino acid isoleucine. ashs.orgashs.org In plants, isoleucine is synthesized from threonine. ashs.orgresearchgate.net The pathway involves the conversion of threonine to α-ketobutyrate, which then undergoes a series of enzymatic reactions to form α-keto-β-methylvalerate, the direct precursor to isoleucine. ashs.org It is this α-keto-β-methylvalerate, rather than isoleucine itself, that is believed to be the primary precursor for the 2-methylbutanoate portion of the ester. ashs.orgashs.org The degradation of isoleucine can also lead to the formation of 2-methylbutanoic acid. ashs.org Studies on apples have shown that the production of branched-chain esters, including those with a 2-methylbutanoate moiety, is linked to the levels of isoleucine and its precursors. ashs.org For instance, in 'Jonagold' apples, an increase in isoleucine content correlates with the production of esters like hexyl 2-methylbutanoate. ashs.orgashs.org

Fatty Acid Metabolism Pathways

The hexyl alcohol (hexanol) portion of Hexyl 2-methylbutyrate is derived from fatty acid metabolism. researchgate.netnih.gov Specifically, the lipoxygenase (LOX) pathway is crucial for the formation of C6 compounds, including hexanol. researchgate.netfrontiersin.org This pathway begins with the oxidation of unsaturated fatty acids like linoleic and linolenic acid by lipoxygenase enzymes. nih.govfrontiersin.org The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form aldehydes, such as hexanal. frontiersin.org Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols, in this case, hexanol. frontiersin.org Research on 'Binzi' apples has indicated that fatty acid metabolism is more significant than amino acid metabolism for the synthesis of aroma compounds, including Hexyl 2-methylbutyrate. researchgate.netnih.gov

Enzymatic Biogenesis of Hexyl 2-methylbutyrate

The final step in the formation of Hexyl 2-methylbutyrate is the esterification of hexanol with 2-methylbutanoyl-CoA, a derivative of 2-methylbutanoic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.org AATs facilitate the transfer of an acyl group from an acyl-CoA to an alcohol, resulting in the formation of an ester. frontiersin.org In the context of Hexyl 2-methylbutyrate synthesis, an AAT enzyme utilizes hexanol and 2-methylbutanoyl-CoA as substrates. The expression of AAT genes has been shown to be vital for aroma formation in fruits like the 'Binzi' apple. researchgate.netnih.gov The synthesis of branched-chain esters is often controlled by the availability of their precursors, namely the alcohol and the acyl-CoA. ashs.org Lipases, another class of enzymes, have also been explored for the enantioselective synthesis of (S)-2-methylbutanoic acid esters in laboratory settings, highlighting an alternative enzymatic route for producing specific stereoisomers of such compounds. researchgate.net

Chemical Synthesis and Stereochemical Control of Hexyl 2s Methylbutyrate

Synthetic Methodologies for Ester Production

The formation of the ester bond between 2-methylbutanoic acid and hexan-1-ol can be achieved through both traditional chemical methods and modern biocatalytic approaches.

The most common conventional method for producing esters is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

For the synthesis of hexyl 2-methylbutyrate (B1264701), racemic 2-methylbutanoic acid is reacted with hexan-1-ol, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as the catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the less expensive alcohol) is used, and the water formed as a byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.orgoperachem.com

Reaction Scheme for Fischer Esterification:

Reactants: 2-Methylbutanoic acid and Hexan-1-ol

Catalyst: H₂SO₄ or TsOH

Products: Hexyl 2-methylbutyrate and Water

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com While this method is robust and cost-effective for producing the racemic ester, it does not provide any stereochemical control, resulting in a 50:50 mixture of hexyl (2R)-methylbutyrate and hexyl (2S)-methylbutyrate.

Chemoenzymatic methods, particularly those employing lipases, offer a powerful alternative for producing enantiomerically enriched esters under mild reaction conditions. nih.govpharmasalmanac.com Lipases can exhibit high enantioselectivity, catalyzing the esterification of one enantiomer from a racemic mixture at a much higher rate than the other. This process is known as kinetic resolution. google.com

In the synthesis of hexyl (2S)-methylbutyrate, a lipase (B570770) is used to catalyze the esterification between racemic 2-methylbutanoic acid and hexan-1-ol. Several lipases have shown effectiveness for the synthesis of 2-methylbutanoic acid esters, including those from Rhizomucor miehei, Aspergillus niger, and Candida rugosa. acs.orgresearchgate.netnih.gov The enzyme preferentially converts the (S)-enantiomer of the acid into the corresponding hexyl ester, leaving behind the unreacted (R)-2-methylbutanoic acid.

The reaction is typically conducted in a non-aqueous solvent, such as isooctane, to prevent enzymatic hydrolysis of the ester product. researchgate.net The efficiency and enantioselectivity of the reaction can be influenced by several factors, as detailed in the table below.

Factors Influencing Lipase-Catalyzed Esterification of 2-Methylbutanoic Acid
ParameterEffect on SynthesisTypical Conditions/Observations
Enzyme SourceDetermines the enantioselectivity (preference for R or S) and reaction rate.Lipase from Rhizomucor miehei (Lipozyme IM) and Aspergillus species show good activity and selectivity for (S)-2-methylbutanoic acid esters. acs.orgresearchgate.net
SolventAffects enzyme activity and stability. Hydrophobic solvents are generally preferred.Isooctane has been identified as an effective reaction medium for non-aqueous lipase catalysis. researchgate.net
TemperatureImpacts both the reaction rate and the enzyme's enantioselectivity.Lower temperatures (e.g., 20°C) can sometimes lead to higher enantiomeric excess (ee), although the reaction rate may decrease. researchgate.net
Water ActivityCrucial for maintaining the enzyme's catalytically active conformation in organic media.A small amount of water is essential, but excess water can promote the reverse reaction (hydrolysis).

This method provides a direct route to the desired (S)-ester, although the maximum theoretical yield is 50% based on the starting racemic acid.

Enantioselective Synthesis and Chiral Resolution Strategies

To obtain hexyl (2S)-methylbutyrate in high purity, methods that either exclusively produce the (S)-enantiomer or separate it from the (R)-enantiomer are required.

A primary strategy for asymmetric synthesis of a chiral ester is to start with an enantiopure building block. wikipedia.org In this case, enantiomerically pure (S)-2-methylbutanoic acid can be used as the starting material. This chiral acid can be obtained through several routes:

Asymmetric Hydrogenation: The prochiral substrate tiglic acid can be hydrogenated using a chiral catalyst, such as a ruthenium-BINAP complex, to yield (S)-2-methylbutanoic acid with high enantiopurity. wikipedia.org

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to synthesize the target molecule. wikipedia.org

Resolution of Racemates: A racemic mixture of 2-methylbutanoic acid can be separated (resolved) by reacting it with an enantiopure chiral base (e.g., brucine, (R)-(+)-α-methylbenzylamine). researchgate.netlibretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure (S)-2-methylbutanoic acid is regenerated by acidification.

Once the enantiopure (S)-2-methylbutanoic acid is obtained, it can be esterified with hexan-1-ol using a standard method like Fischer esterification. Since the esterification reaction does not involve the chiral center of the acid, the stereochemistry is retained, yielding enantiopure hexyl (2S)-methylbutyrate. libretexts.orglibretexts.org

When a racemic mixture of hexyl 2-methylbutyrate is produced, the enantiomers can be separated using chiral chromatography. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. mdpi.comnih.gov

Gas Chromatography (GC): Chiral GC is a highly effective method for separating volatile chiral compounds like esters. Derivatized cyclodextrins are commonly used as CSPs. For instance, columns like Rt-βDEXse, which contain derivatized β-cyclodextrin, have been shown to successfully resolve the enantiomers of ethyl 2-methylbutyrate, a close analog of the target compound. gcms.cz This indicates a high probability of success for separating the enantiomers of hexyl 2-methylbutyrate using a similar GC setup.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantioseparation. A wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. nih.govsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving separation. An alternative HPLC approach involves derivatizing the racemic ester with a chiral agent to create diastereomers, which can then be separated on a standard, non-chiral stationary phase like silica (B1680970) gel. mdpi.com

Stereochemical Purity Determination and Authentic Reference Materials

The stereochemical or enantiomeric purity of a sample is typically expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other.

The primary method for determining the e.e. of hexyl 2-methylbutyrate is chiral chromatography (GC or HPLC), as described in the previous section. After separating the enantiomers, the relative peak areas in the chromatogram are integrated to calculate the ratio of the (S) and (R) forms.

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = |([S] - [R]) / ([S] + [R])| * 100 Where [S] and [R] are the concentrations or peak areas of the S and R enantiomers, respectively.

Other analytical techniques can also be employed:

NMR Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent can induce a chemical shift difference between the signals of the R and S enantiomers in an NMR spectrum, allowing for their quantification. acs.org

Optical Methods: Techniques like circular dichroism (CD) can be used, where the differential absorption of left- and right-circularly polarized light is measured. The signal intensity can be correlated to the enantiomeric excess through calibration curves. nih.govacs.org

A critical requirement for all these analytical methods is the availability of authentic reference materials . researchgate.net To confidently assign the peaks in a chromatogram or signals in a spectrum to the correct enantiomer, pure samples of both hexyl (2S)-methylbutyrate and hexyl (2R)-methylbutyrate are needed. These reference standards are typically prepared through laborious resolution of the racemate or by asymmetric synthesis from enantiopure starting materials, followed by rigorous purification and characterization to confirm their absolute configuration and purity. jst.go.jp

Analytical Science and Characterization Techniques for Hexyl 2s Methylbutyrate

Advanced Chromatographic Analysis

Chromatographic techniques are fundamental to separating and identifying volatile compounds like Hexyl 2S-methylbutyrate from complex matrices. These methods provide critical data on its presence, concentration, and sensory characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification of this compound. In this method, the compound is volatilized and separated from other components on a GC column before entering a mass spectrometer. The mass spectrometer bombards the molecule with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of Hexyl 2-methylbutyrate (B1264701) is characterized by specific mass-to-charge ratios (m/z) of its fragments. These data are crucial for confirming the compound's identity in a sample by matching it against spectral libraries like those from the National Institute of Standards and Technology (NIST). chemnet.com Key fragments from the analysis provide structural information about the hexyl ester and the 2-methylbutyrate portions of the molecule. nih.gov

Below is a table of the characteristic mass fragments observed for Hexyl 2-methylbutyrate in a typical GC-MS analysis. nih.gov

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Probable Fragment Ion
57100[C4H9]+
10397[C5H9O2]+
4378[C3H7]+
8557[C6H13]+ or [C4H5O2]+
4157[C3H5]+

This data is based on the EI-B mass spectrum available in the PubChem database. nih.gov

Headspace Extraction and Enrichment Methods (e.g., HS-SPME)

To analyze volatile compounds present in a solid or liquid matrix, such as fruit or wine, their concentration in the gaseous phase (headspace) above the sample must be measured. Headspace-Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating these volatiles before GC-MS analysis. chemicalbook.com

The HS-SPME method involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace of a sample. chemicalbook.com Volatile molecules, including Hexyl 2-methylbutyrate, adsorb onto the fiber. The fiber is then retracted and inserted into the hot injector port of a gas chromatograph, where the adsorbed compounds are desorbed for analysis. The efficiency of the extraction depends on several factors, including the fiber coating, extraction time, and temperature.

Research into the analysis of volatile compounds in horticultural products has shown that esters like Hexyl 2-methylbutyrate can have unique adsorption kinetics. For instance, one study noted that while compounds like butyl acetate (B1210297) reached equilibrium with the SPME fiber in minutes, Hexyl 2-methylbutanoate did not reach equilibrium even after 24 minutes of exposure. This finding is critical for developing quantitative methods, as it indicates that for accurate measurements, extraction times must be precisely controlled and may not represent a full equilibrium state. chemicalbook.com

Olfactometry-Coupled Gas Chromatography (GC-O) for Aroma Profiling

While GC-MS can identify and quantify a compound, it provides no information about its odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that links the separating power of a GC with human sensory perception. As separated compounds exit the GC column, the effluent is split, with one portion going to a chemical detector (like MS or a Flame Ionization Detector) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor. chemicalbook.com

Chiral Gas Chromatography for Enantiomeric Analysis

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)- and (R)-. These enantiomers often possess distinct sensory properties. Chiral gas chromatography is a specialized analytical technique used to separate these enantiomers.

This separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically based on derivatized cyclodextrins. The chiral environment of the stationary phase allows it to interact differently with each enantiomer, resulting in different retention times and enabling their separation. For example, studies on the closely related compound ethyl 2-methylbutyrate have demonstrated successful enantiomeric separation using columns with derivatized beta-cyclodextrin (B164692) stationary phases. A similar approach is applied to resolve the (2S)- and (2R)- forms of Hexyl 2-methylbutyrate, which is essential for accurately assessing the sensory profile and authenticity of natural flavors, as the enantiomeric ratio is often specific to the biological source.

Spectroscopic Elucidation Methods

Spectroscopic methods are used to determine the detailed molecular structure of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule like Hexyl 2-methylbutyrate. It provides information about the chemical environment of each carbon and hydrogen atom.

In ¹H NMR spectroscopy, the different hydrogen atoms in the molecule will produce signals at distinct chemical shifts, and the splitting patterns of these signals reveal which protons are adjacent to one another. For Hexyl 2-methylbutyrate, one would expect to see characteristic signals for the protons of the hexyl chain, a distinct signal for the methine proton at the chiral center (C2), and signals for the ethyl and methyl groups attached to this chiral center.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in Hexyl 2-methylbutyrate produces a separate signal, allowing for confirmation of the total number of carbons and their respective chemical environments (e.g., carbonyl carbon, carbons in the alkyl chain, methyl groups). nih.gov This detailed structural map is definitive for confirming the identity and purity of the compound.

Infrared (IR) and Mass Spectrometry (MS) in Compound Identification

The structural elucidation and identification of Hexyl 2-methylbutyrate, like other volatile organic compounds, rely heavily on spectroscopic techniques. Infrared (IR) spectroscopy and Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC), are indispensable tools for its characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Hexyl 2-methylbutyrate will exhibit characteristic absorption bands corresponding to its ester structure. A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is typical for the C=O (carbonyl) stretching vibration of an ester. Additionally, C-O stretching vibrations will appear in the fingerprint region, between 1000-1300 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups. nih.gov Vapor phase FTIR spectra are also available for this compound. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. When Hexyl 2-methylbutyrate is analyzed by GC-MS, it undergoes ionization, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is plotted against their relative abundance to create a mass spectrum. nist.govnist.gov

The mass spectrum of Hexyl 2-methylbutyrate shows a characteristic fragmentation pattern. The base peak, which is the most abundant ion, is observed at m/z 57. Other significant fragment ions are observed at m/z 103, 43, 85, and 41. nih.gov These fragments correspond to specific structural components of the molecule, allowing for its unambiguous identification.

Table 1: Key Mass Spectrometry Data for Hexyl 2-methylbutyrate

Spectra ID Instrument Type m/z Values and Relative Intensities

Data sourced from PubChem. nih.gov

Quantitative Determination and Volatile Compound Profiling

Hexyl 2-methylbutyrate is a significant contributor to the aroma profile of many fruits and is used as a flavoring agent in the food industry. Its quantitative determination is essential for quality control and for studying the composition of natural aromas. Gas chromatography (GC) is a suitable and widely used technique for the quantitative analysis of this compound, with assays showing purities of ≥98.5%. sigmaaldrich.com

This ester is frequently identified as a key volatile compound in various fruits, including apples. nih.govnih.gov Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed for the evaluation and quantification of volatile compounds in complex matrices like fruit peels. nih.govsemanticscholar.org

In a study analyzing the volatile compounds in the peels of 40 different apple cultivars, Hexyl 2-methylbutyrate was identified as one of the 78 volatile compounds. nih.gov It was found to be one of the eight volatile compounds common to all tested apple cultivars, highlighting its importance to the characteristic aroma of apples. semanticscholar.org Research has suggested that Hexyl 2-methylbutyrate, along with other esters like hexyl butyrate (B1204436) and hexyl hexanoate, could be used for the classification of apple cultivars based on their aroma profiles. nih.govsemanticscholar.org

Another study investigating 35 apple varieties over two consecutive harvest years also identified Hexyl 2-methylbutyrate as a dominant volatile compound, with its concentration percentage being relatively high across all varieties. nih.gov However, the study also noted that the concentration of this compound could be influenced by seasonal effects, showing a decrease over time in some cases. nih.gov

The quantitative analysis of such volatile compounds helps in understanding the aroma chemistry of fruits, aiding in breeding programs aimed at improving fruit flavor and in the quality assessment of food products. nih.gov

Table 2: Research Findings on Hexyl 2-methylbutyrate in Volatile Profiling

Study Focus Matrix Key Findings Analytical Technique
Volatile compounds in 40 apple cultivars Apple Peels Hexyl 2-methylbutyrate was one of 78 volatiles identified and was present in all 40 cultivars. It is proposed as a potential marker for cultivar classification. HS-SPME with GC-MS

Role in Plant Volatile Organic Compound Voc Science and Regulation

Contribution to Plant Aroma Profiles and Flavor Perception

Hexyl 2-methylbutyrate (B1264701), also known as hexyl 2-methylbutanoate, is a crucial ester that contributes significantly to the characteristic aroma and flavor of numerous fruits. mdpi.com This compound is recognized for its sweet, fruity, and green scent profile, with nuances of apple, banana, and pear. fragranceconservatory.comthegoodscentscompany.com It is naturally found in a variety of fruits, including apples, apricots, and grapes. fragranceconservatory.com

Table 1: Sensory Profile and Occurrence of Hexyl 2-methylbutyrate
Plant SourceAssociated Aroma/Flavor NotesReference
GeneralSweet, fruity, green, apple, banana, pear fragranceconservatory.comthegoodscentscompany.com
GeneralGreen, waxy, unripe fruity, fresh, fleshy chemicalbook.com
Apples, Apricots, GrapesNatural constituent of fruit aroma fragranceconservatory.com
Heracleum persicumMajor component of essential oil nih.gov

Post-Harvest Volatile Dynamics and Environmental Influences

The concentration of hexyl 2-methylbutyrate and other volatile esters in fruit is not static but changes significantly after harvesting, influenced by storage conditions and environmental factors.

Effects of Storage Conditions on Volatile Ester Content

Post-harvest storage conditions play a critical role in maintaining or diminishing the volatile profile of fruits. actahort.org Studies on apples have shown that storage in a regular atmosphere (RA) allows for the emission of large amounts of esters like hexyl acetate (B1210297) and butyl acetate, contributing to a fruity aroma. researchgate.net However, storage under a controlled atmosphere (CA) often leads to a decrease in the production of these volatile esters. researchgate.net For example, the concentration and aroma intensity of hexyl acetate and butyl acetate were found to decrease during CA storage. researchgate.net Similarly, in fresh-cut cantaloupe melon and pineapple, refrigerated storage at 4°C for 24 hours caused significant decreases in total volatile esters. usda.gov

Table 2: Impact of Storage Conditions on Volatile Esters
FruitStorage ConditionEffect on Ester ContentReference
AppleControlled Atmosphere (CA)Decreased concentration of hexyl acetate and butyl acetate researchgate.net
Apple ('Pinova')1-MCP TreatmentSuppressed synthesis of hexyl acetate and butyl acetate actahort.org
Cantaloupe & Pineapple (Fresh-cut)Refrigerated Storage (4°C)Significant decrease in total volatile esters usda.gov
StrawberryCold StorageChanges in volatile composition, with some esters increasing nih.gov

Metabolomic and Transcriptomic Studies on Volatile Regulation

Integrated metabolomic and transcriptomic analyses have provided deeper insights into the regulatory networks governing volatile ester formation. nih.govresearchgate.net These studies analyze the relationship between gene expression (transcriptome) and the concentration of metabolites, including aroma compounds (metabolome), during processes like fruit ripening. nih.govnih.gov

In 'Nanguo' pears, for example, such integrated analyses revealed that the formation of rich, aroma-related esters during ripening is associated with the accumulation of precursors like linoleic and oleic acid. nih.gov The study also identified candidate genes encoding key biosynthetic enzymes, such as lipoxygenase (LOX) and alcohol acyltransferases (AATs), whose expression levels correlate with the changes in ester profiles. nih.gov Similarly, transcriptomic analysis of pepper fruits identified numerous differentially expressed genes enriched in metabolic pathways related to the synthesis of volatile aroma compounds, including those for fatty acids and amino acids, which serve as precursors for esters. researchgate.net These advanced analytical approaches are crucial for elucidating the complex mechanisms that regulate the production of important flavor compounds like hexyl 2-methylbutyrate. mdpi.com

Genetic and Molecular Mechanisms Governing Aroma Production

The biosynthesis and modification of hexyl 2-methylbutyrate are controlled by specific enzymes encoded by particular genes. The expression of these genes is a critical factor in determining the aroma profile of a fruit.

Identification of Genes Encoding Ester-Modifying Enzymes (e.g., Carboxylesterases MdCXE20)

Carboxylesterases (CXEs) are a class of enzymes that catalyze the hydrolysis of carboxylic acid esters into their corresponding alcohols and carboxylic acids. mdpi.com In plants, these enzymes can play a role in modifying the volatile ester profile of ripening fruit. mdpi.com

Research on the apple cultivar 'Ruixue' identified a specific carboxylesterase, MdCXE20, whose expression was higher compared to other MdCXE genes during cold storage. mdpi.com Functional studies involving transient overexpression of MdCXE20 in apple fruits demonstrated its ability to degrade several esters, including hexyl 2-methylbutyrate, butyl 2-methylbutyrate, hexyl hexanoate, and hexyl butyrate (B1204436). Conversely, silencing the MdCXE20 gene led to an accumulation of these esters. mdpi.com This indicates that MdCXE20 is directly involved in the catabolism of volatile esters, thereby influencing the final aroma composition of the fruit post-harvest. mdpi.com The function of CXEs in hydrolyzing volatile esters has also been identified in other fruits like tomato and peach. mdpi.comresearchgate.net

Role of Alcohol Acyltransferases (AATs) in Ester Formation (e.g., MdAAT1, MdAAT2)

Alcohol acyltransferases (AATs) are key enzymes that catalyze the final step in the biosynthesis of most volatile esters. nih.govigem.orgfrontiersin.org These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule to form an ester. nih.gov The availability of substrates (alcohols and acyl-CoAs) and the activity of AAT enzymes are primary determinants of ester production in fruits. nih.gov

In apples, several AAT genes have been identified and characterized. The MdAAT1 gene has been shown to be responsible for the synthesis of major esters such as hexyl acetate, butyl acetate, and 2-methylbutyl acetate in 'Royal Gala' apples. mdpi.comtugraz.at Research has also identified specific genetic markers (SNPs) within the MdAAT1 gene that are associated with variations in ester content across different apple cultivars. mdpi.com

Another highly homologous gene, MdAAT2, isolated from 'Golden Delicious' apples, also shows a positive correlation with AAT enzyme activity and the formation of esters. nih.govmdpi.com The expression of both MdAAT1 and MdAAT2 genes tends to increase as the fruit ripens, which is consistent with the accumulation of total ester content. mdpi.com These findings confirm that AATs like MdAAT1 and MdAAT2 play a pivotal role in regulating the biosynthesis of flavor-related esters in apples. nih.govmdpi.com

Molecular Breeding Strategies for Enhanced Aromatic Profiles

The intricate blend of volatile organic compounds (VOCs) defines the characteristic aroma of fruits and plants. Molecular breeding offers a suite of advanced techniques to precisely manipulate the genetic pathways responsible for synthesizing these aromatic compounds, including esters like hexyl 2-methylbutyrate. These strategies aim to develop new cultivars with superior flavor and fragrance profiles by targeting the underlying genetic architecture.

A cornerstone of molecular breeding is Marker-Assisted Selection (MAS) . This indirect selection process involves identifying DNA markers, such as simple sequence repeats (SSRs) or single nucleotide polymorphisms (SNPs), that are genetically linked to a desirable trait. wikipedia.orgnih.gov Instead of waiting for a plant to mature to assess its aroma, breeders can screen seedlings for the presence of these markers. wikipedia.org This significantly accelerates the breeding cycle, making it a more efficient process than traditional phenotypic selection. nih.gov For MAS to be successful, the markers must be closely linked to the gene or quantitative trait locus (QTL) of interest. wikipedia.org

Quantitative Trait Locus (QTL) mapping is a powerful method to identify specific genomic regions that harbor genes associated with complex traits like aroma. nih.govnih.gov By analyzing a population derived from a cross between two parents with contrasting aroma profiles, researchers can establish statistical correlations between genetic markers and the production of specific VOCs. researchgate.netfrontiersin.org This approach has been instrumental in dissecting the genetic basis of fruit flavor. For example, a major QTL for the production of multiple esters has been identified in kiwifruit, co-locating with a cluster of alcohol acyltransferase (AAT) genes, which are crucial for ester biosynthesis. nih.gov Similarly, QTLs associated with aroma-related compounds have been mapped in various other fruits, including citrus and melon. nih.govresearchgate.netmdpi.com

The table below provides examples of QTLs identified for ester-related traits in different fruit species.

FruitTraitChromosome/Linkage GroupMarker(s) AssociatedReference
Kiwifruit (Actinidia chinensis)Multiple esters (e.g., ethyl butanoate, hexyl butanoate)Chromosome 20HiFI locus with AAT genes nih.gov
Apricot (Prunus armeniaca)Malate and Citrate ContentLinkage Groups 4, 5, 6, 7, 8SSR markers (e.g., AMPA-123B, AMPA-114) frontiersin.org
Tomato (Lycopersicon esculentum)Fruit Shape (post-pollination)Chromosome 7CT52, TG342 uga.edu
Melon (Cucumis melo)Soluble Solid ContentChromosomes 6 and 11SNP-CAPS markers nih.gov

Once candidate genes are identified through QTL mapping, their function can be validated and manipulated using genetic engineering . Overexpression of key enzymes in a biosynthetic pathway can enhance the production of target compounds. For instance, the final step in the biosynthesis of many esters, including potentially hexyl 2-methylbutyrate, is catalyzed by alcohol acyltransferases (AATs). nih.govigem.orgnih.gov Studies have shown that AATs can utilize a wide range of alcohol and acyl-CoA substrates to produce a diverse array of esters. igem.orgnih.govconsensus.app Research in apples has characterized the MpAAT1 gene, which is capable of producing various esters that contribute to the fruit's flavor. igem.org In melon, several AAT genes (CmAAT1-4) have been identified, with some showing high activity in synthesizing esters like hexyl acetate. scienceopen.com Modifying the expression of these AAT genes or introducing novel AATs from other species could be a viable strategy to boost the production of specific desirable esters. researchgate.net

Conversely, gene silencing techniques can be employed to reduce the synthesis of undesirable compounds that may compete for precursors or produce off-flavors. nih.gov The advent of genome editing technologies, particularly CRISPR-Cas9, offers even more precise control. This tool can be used to make targeted modifications to the genome, such as knocking out genes related to unfavorable volatiles or fine-tuning the expression of biosynthetic genes to re-route metabolic pathways towards the production of desired aroma compounds like hexyl 2-methylbutyrate. bohrium.com

These molecular breeding strategies, from marker-assisted selection to genome editing, provide a powerful toolkit for the targeted improvement of plant aromatic profiles, paving the way for the development of more flavorful and aromatic crops.

Advanced Research Paradigms and Future Perspectives

Integrated Omics Approaches for Comprehensive Pathway Elucidation (e.g., Metabolomics, Transcriptomics)

The biosynthesis of Hexyl 2S-methylbutyrate is a complex process involving multiple enzymatic steps and precursor molecules. Integrated omics approaches, which combine data from different molecular levels, are proving invaluable for unraveling these intricate pathways. nih.govnih.govmdpi.com

Metabolomics allows for the comprehensive analysis of all metabolites within a biological system. nih.gov In the context of this compound, this involves identifying and quantifying the precursor molecules, such as 2-methylbutyryl-CoA and hexanol, as well as the final ester product. Non-targeted metabolomic approaches provide a broad overview of the metabolome, enabling the discovery of novel metabolites and pathways. nih.gov In contrast, targeted analysis focuses on the precise quantification of known compounds, which is crucial for understanding the flux through the biosynthetic pathway. nih.gov

Transcriptomics , the study of all RNA transcripts in a cell, provides a snapshot of gene expression. mdpi.com By correlating gene expression data with metabolite profiles, researchers can identify the genes encoding the enzymes responsible for this compound synthesis. For instance, an increase in the transcript levels of genes encoding alcohol acyltransferases (AATs) that coincides with a spike in this compound production would strongly suggest their involvement in the final esterification step. Integrated analysis of transcriptomics and metabolomics can reveal key genes and metabolic pathways involved in specific biological processes. mdpi.comnih.govmdpi.com

The power of these approaches lies in their integration. By combining metabolomic and transcriptomic data, a more complete picture of the regulatory networks governing this compound biosynthesis emerges. nih.govresearchgate.net This integrated approach can identify not only the core biosynthetic genes but also regulatory factors and environmental conditions that influence the production of this important aroma compound. mdpi.comresearchgate.net

Below is an interactive data table summarizing the application of omics technologies in the study of ester biosynthesis:

Omics TechnologyApplication in this compound ResearchKey Insights Gained
Metabolomics Identification and quantification of precursor molecules (e.g., 2-methylbutyryl-CoA, hexanol) and the final ester.Understanding of metabolic flux and precursor availability.
Transcriptomics Identification of genes encoding biosynthetic enzymes (e.g., alcohol acyltransferases).Elucidation of the genetic basis of ester production and its regulation.
Integrated Omics Correlation of gene expression profiles with metabolite concentrations.Comprehensive understanding of the regulatory networks controlling biosynthesis.

Metabolic Engineering for Targeted this compound Production

The demand for natural flavor compounds like this compound is on the rise. Metabolic engineering offers a promising avenue for the sustainable and targeted production of these molecules in microbial systems. nih.govchalmers.seresearchgate.net By introducing and optimizing biosynthetic pathways in microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli, it is possible to create cellular factories for flavor production. nih.govnih.govresearchgate.netnih.govescholarship.org

A key strategy in metabolic engineering is the heterologous expression of genes encoding the necessary enzymes. mdpi.com For this compound production, this would involve introducing genes for the synthesis of the 2-methylbutyrate (B1264701) precursor from branched-chain amino acids and the alcohol acyltransferase responsible for the final esterification step. nih.gov

Furthermore, the native metabolism of the host organism can be modified to increase the precursor supply. researchgate.net For example, pathways that compete for the precursors of this compound can be downregulated or knocked out to channel more of the metabolic flux towards the desired product. nih.gov The spatial organization of pathway enzymes within the cell can also be engineered to enhance efficiency by creating substrate channels. mdpi.com

Recent advancements have focused on engineering yeast to produce a variety of fatty acid-derived biofuels and other valuable chemicals, demonstrating the potential of this platform for complex molecule synthesis. researchgate.netnih.govnih.govresearchgate.net These strategies, including the optimization of cofactor balance and the expression of enzymes with desired specificities, are directly applicable to the production of this compound. chalmers.se

This table outlines key strategies in the metabolic engineering of microorganisms for ester production:

Metabolic Engineering StrategyDescriptionApplication to this compound Production
Heterologous Gene Expression Introducing genes from other organisms to create a new biosynthetic pathway.Expression of genes for 2-methylbutyrate synthesis and a specific alcohol acyltransferase.
Pathway Optimization Modifying the host's native metabolism to increase precursor supply.Upregulating pathways leading to 2-methylbutyryl-CoA and hexanol; downregulating competing pathways.
Cofactor Engineering Balancing the levels of cellular cofactors like NADH and NADPH to optimize enzyme function.Ensuring the enzymes in the biosynthetic pathway have the necessary cofactors for optimal activity.
Spatial Organization Co-localizing enzymes in the pathway to increase efficiency.Creating enzyme complexes to channel intermediates directly from one active site to the next.

Computational Chemistry and Modeling of Ester Biosynthesis

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate details of enzymatic reactions, including ester biosynthesis. acs.orgnih.gov These methods provide insights into enzyme mechanisms, substrate specificity, and the dynamics of protein-ligand interactions at an atomic level. nih.gov

For the enzymes involved in this compound synthesis, such as lipases and esterases that catalyze esterification, computational models can be used to simulate the reaction pathway. nih.govnih.govrsc.orgresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations, for instance, can elucidate the transition states and reaction energies, providing a detailed understanding of the catalytic mechanism. nih.gov

Molecular docking studies can predict how substrates, such as 2-methylbutyric acid and hexanol, bind to the active site of the enzyme. nih.govmdpi.com This information is crucial for understanding the basis of enzyme specificity and for designing enzymes with altered substrate preferences or enhanced catalytic activity. nih.gov Molecular dynamics simulations can further reveal the conformational changes that enzymes undergo during the catalytic cycle. acs.org

These computational approaches not only advance our fundamental understanding of ester biosynthesis but also have practical applications in enzyme engineering. nih.gov By predicting the effects of mutations on enzyme function, computational models can guide the rational design of novel biocatalysts for the efficient synthesis of this compound and other valuable esters. mdpi.com

The following table summarizes the application of computational methods in studying ester biosynthesis:

Computational MethodDescriptionApplication to Ester Biosynthesis
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics.Elucidating the detailed mechanism of the esterification reaction, including transition states.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Understanding how 2-methylbutyric acid and hexanol bind to the active site of the biosynthetic enzyme.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Investigating the conformational changes of the enzyme during substrate binding and catalysis.
Homology Modeling Predicts the 3D structure of a protein based on its amino acid sequence and the known structure of a related protein.Generating structural models of uncharacterized enzymes involved in this compound synthesis. nih.gov

Innovations in Analytical Techniques and Detection Limits

The accurate detection and quantification of volatile compounds like this compound are essential for research in food science, agriculture, and biotechnology. frontiersin.org Recent innovations in analytical techniques have significantly improved the sensitivity, selectivity, and speed of volatile analysis. frontiersin.orgacs.orgselectscience.net

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile organic compounds (VOCs). frontiersin.orgfrontiersin.orgresearchgate.net Advancements in GC-MS technology, including the development of more sensitive detectors and high-resolution mass spectrometers, have lowered detection limits, allowing for the identification of trace amounts of this compound in complex matrices. thermofisher.commdpi.comamericanpharmaceuticalreview.com

Novel sampling techniques have also enhanced the capabilities of VOC analysis. americanpharmaceuticalreview.com Dynamic headspace sampling, for example, is a highly efficient method for concentrating volatiles from a sample before injection into the GC-MS system. frontiersin.orgfrontiersin.org Solid-phase microextraction (SPME) is another powerful technique that allows for the rapid and solvent-free extraction of analytes. thermofisher.com

For real-time analysis, proton-transfer-reaction mass spectrometry (PTR-MS) offers a non-invasive and highly sensitive method for online monitoring of VOCs. frontiersin.org This technique can detect compounds at very low concentrations (parts per trillion), making it ideal for studying the dynamic emission of aromas from biological systems. frontiersin.org

These advanced analytical methods are not only crucial for quality control in the food and fragrance industries but also for fundamental research into the biosynthesis and ecological roles of this compound. frontiersin.orgmdpi.comresearchgate.netmdpi.com

This table highlights some of the innovative analytical techniques used for volatile ester detection:

Analytical TechniquePrinciple of OperationAdvantages for this compound Analysis
High-Resolution GC-MS Separates compounds based on their volatility and boiling point, followed by high-resolution mass analysis for precise mass determination.High sensitivity and selectivity, enabling the identification and quantification of trace amounts in complex mixtures. thermofisher.commdpi.comamericanpharmaceuticalreview.com
Dynamic Headspace Sampling A continuous flow of inert gas purges volatiles from a sample onto a sorbent trap, which is then thermally desorbed for analysis.Efficient concentration of volatile compounds, leading to lower detection limits. frontiersin.orgfrontiersin.orgamericanpharmaceuticalreview.com
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample to extract analytes, which are then thermally desorbed in the GC inlet.Fast, simple, and solvent-free sample preparation. thermofisher.com
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Soft chemical ionization using H3O+ ions to protonate volatile compounds, followed by mass analysis.Real-time, non-invasive analysis with very low detection limits. frontiersin.org

Cross-Disciplinary Research Avenues in Chemical Biology

The study of this compound and other esters is increasingly benefiting from cross-disciplinary approaches that merge chemistry and biology. acs.org Chemical biology, in particular, offers powerful tools to investigate the roles of these molecules in biological systems with high spatial and temporal resolution. chimia.ch

One exciting avenue of research is the development of chemical probes to study the enzymes involved in ester metabolism. digitellinc.comscispace.com Fluorogenic probes, for example, can be designed to become fluorescent upon being processed by a specific esterase, allowing for the visualization of enzyme activity in living cells. digitellinc.com These tools are invaluable for understanding the cellular localization and regulation of the enzymes that synthesize and degrade this compound.

Furthermore, synthetic chemistry can be used to create analogs of this compound with modified properties. bioengineer.orgresearchgate.net These analogs can be used to probe the receptors involved in aroma perception and to understand the structure-activity relationships that determine the sensory properties of different esters.

The intersection of chemistry and biology is also crucial for developing novel biocatalytic systems for ester synthesis. uchicago.edu By combining knowledge of enzyme mechanisms with protein engineering and synthetic chemistry, researchers can create highly efficient and selective biocatalysts for the production of this compound and other valuable chemicals. mdpi.commdpi.com This interdisciplinary approach is essential for advancing both our fundamental understanding of ester biology and the development of new biotechnological applications. asm.org

This table outlines some of the cross-disciplinary research avenues in the chemical biology of esters:

Research AvenueDescriptionPotential Application to this compound
Chemical Probes Small molecules designed to interact with and report on the activity of biological targets.Development of fluorescent probes to visualize the activity of esterases involved in this compound metabolism in real-time. digitellinc.comscispace.com
Synthetic Analogs Modified versions of the natural compound created through chemical synthesis.Synthesis of this compound analogs to study the structural requirements for binding to olfactory receptors. bioengineer.orgresearchgate.net
Biocatalyst Development The design and creation of new enzyme-based catalysts for chemical synthesis.Engineering of highly efficient and stable enzymes for the industrial production of this compound. mdpi.com
Supramolecular Chemistry The study of chemical systems made up of a discrete number of molecules.Development of nanocarriers for the controlled release of this compound in food or fragrance applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Hexyl 2S-methylbutyrate, and how can researchers ensure reproducibility?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, ensuring ≥98% content per FCC standards. Validate spectral data (e.g., mass spectrometry, IR) against reference libraries like NIST/EPA/NIH or Wiley’s Registry . For solubility, confirm 1:1 miscibility in 95% ethanol as per JECFA guidelines. Maintain refractive index (1.416–1.422) and specific gravity (0.858–0.864) within controlled temperature (20°C) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Implement PPE protocols: nitrile gloves, ANSI-approved goggles, and lab coats. Use fume hoods for ventilation to prevent inhalation risks. In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Store in sealed containers away from oxidizers, per TCI America’s safety guidelines .

Q. What synthetic routes are recommended for producing high-purity this compound?

  • Methodological Answer : Optimize esterification of 2S-methylbutyric acid with hexanol using acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Validate enantiomeric purity using chiral GC columns or polarimetry .

Advanced Research Questions

Q. How can experimental designs account for discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer : Conduct controlled stability studies under varying pH, temperature (4°C to 40°C), and humidity (30–80% RH). Compare degradation kinetics using accelerated aging models. Reconcile solubility variations by testing in alternative solvents (e.g., hexane, DMSO) and validating with triplicate measurements .

Q. What methodologies are effective for assessing the environmental impact of this compound in aquatic ecosystems?

  • Methodological Answer : Perform OECD 301D biodegradability tests and acute toxicity assays using Daphnia magna or Danio rerio. Despite low acute toxicity (EC₅₀ > 100 mg/L), monitor bioaccumulation potential via octanol-water partition coefficients (log Kow = ~3.5, estimated from structural analogs) .

Q. How can researchers address regulatory inconsistencies for this compound across jurisdictions?

  • Methodological Answer : Cross-reference IFRA standards for fragrance safety (e.g., acceptable use levels in cosmetics) with EPA’s Toxic Substances Control Act (TSCA) listings. For food applications, align with JECFA’s specifications for acid value (≤1.0 mg KOH/g) and heavy metal limits .

Q. What strategies optimize chiral resolution in asymmetric synthesis of this compound?

  • Methodological Answer : Employ lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Use molecular modeling to predict enzyme-substrate interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.